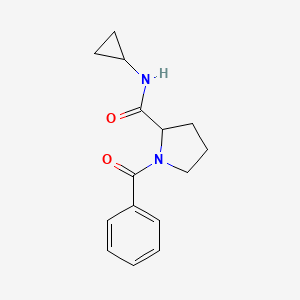![molecular formula C18H18FNO2 B7494082 [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone, also known as FMK, is a chemical compound that has been widely used in scientific research. It belongs to the class of ketone compounds and has a molecular weight of 311.4 g/mol.
Mecanismo De Acción
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone exerts its effects by inhibiting caspase-3, which is a key enzyme involved in the apoptosis process. Caspase-3 is responsible for the cleavage of various proteins, leading to the fragmentation of the cell. [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone inhibits the activity of caspase-3 by binding to its active site, thus preventing the cleavage of the target proteins and ultimately inhibiting the apoptosis process.
Biochemical and Physiological Effects:
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell death in various cell types, including cancer cells. [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone has also been shown to inhibit the activation of caspase-3 in response to oxidative stress, which is a major factor in the development of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone has several advantages for lab experiments. It is a highly specific inhibitor of caspase-3, which allows for the study of the molecular mechanisms of apoptosis in a controlled environment. [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone is also relatively stable and can be easily synthesized in the laboratory. However, [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone has limitations as well. It has a relatively low yield in the synthesis process, which can limit its availability for large-scale experiments. Additionally, [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone has a short half-life, which can limit its effectiveness in in vivo experiments.
Direcciones Futuras
There are several future directions for the use of [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone in scientific research. One potential application is the development of new drugs for the treatment of cancer and other diseases that involve the apoptosis process. [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone can also be used to study the molecular mechanisms of apoptosis in more detail, which may lead to the development of new therapeutic strategies for various diseases. Additionally, [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone can be used in combination with other inhibitors of caspase-3 to study the synergistic effects of these compounds on the apoptosis process.
Métodos De Síntesis
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone can be synthesized through a multi-step process involving the reaction of 4-Fluoroaniline, 4-Methylbenzoyl chloride, and Morpholine in the presence of a base. The final product is obtained by purification using column chromatography. The yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone is a widely used chemical compound in scientific research, especially in the field of apoptosis, which is the programmed cell death process. [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone is known to be an inhibitor of caspase-3, a key enzyme involved in the apoptosis process. Therefore, [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone has been used to study the molecular mechanisms of apoptosis and to develop new drugs for the treatment of various diseases, including cancer.
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13-2-4-15(5-3-13)18(21)20-10-11-22-17(12-20)14-6-8-16(19)9-7-14/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCGEEXCMNZSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

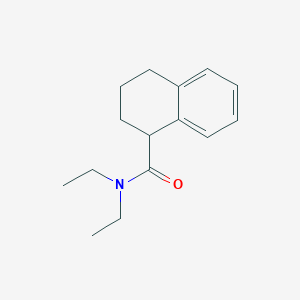
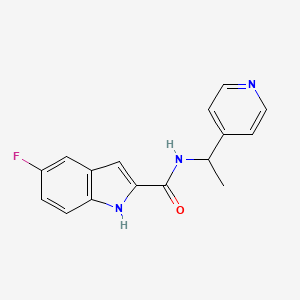
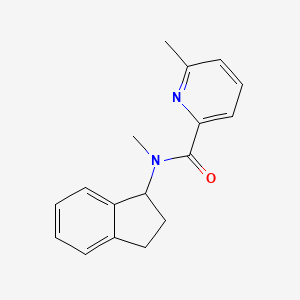
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)
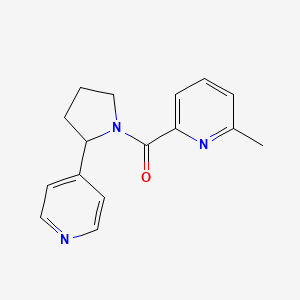
![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
